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Compound of Interest

Compound Name: n-Octylcyclohexane

Cat. No.: B162980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for n-octylcyclohexane
alongside two common alternatives, methylcyclohexane and n-butylcyclohexane. The objective

is to offer a clear, data-driven resource for the cross-verification and identification of these

compounds using standard analytical techniques. All presented data is supported by

established experimental protocols.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of n-octylcyclohexane,

methylcyclohexane, and n-butylcyclohexane, facilitating a direct comparison of their ¹³C NMR,

¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.

Table 1: ¹³C NMR Chemical Shifts (δ) in ppm
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Carbon Position
n-
Octylcyclohexane
(Predicted)

Methylcyclohexane
[1][2][3]

n-
Butylcyclohexane

Cyclohexane Ring

C1 (substituted) ~38.0 32.8 ~37.8

C2, C6 ~33.5 35.4 ~33.6

C3, C5 ~27.0 26.5 ~26.9

C4 ~26.8 26.3 ~26.6

Alkyl Chain

Methyl (CH₃) ~14.1 22.8 ~14.2

Methylene (CH₂) ~22.7 - 32.0 - ~23.2, ~29.3, ~37.4

Note: Predicted values for n-octylcyclohexane and n-butylcyclohexane are based on

established substituent effects on cyclohexane chemical shifts.

Table 2: ¹H NMR Chemical Shifts (δ) in ppm

Proton Position
n-
Octylcyclohexane
(Predicted)

Methylcyclohexane
[2][4]

n-
Butylcyclohexane[
5]

Cyclohexane Ring

Methine (CH) ~1.1 - 1.3 ~1.6 - 1.7 (multiplet) ~1.1 - 1.3

Methylene (CH₂)
~0.8 - 1.8 (complex

multiplets)

~0.8 - 1.8 (complex

multiplets)

~0.8 - 1.8 (complex

multiplets)

Alkyl Chain

Methyl (CH₃) ~0.88 (triplet) ~0.85 (doublet) ~0.90 (triplet)

Methylene (CH₂) ~1.2 - 1.3 (multiplets) - ~1.1 - 1.3 (multiplets)
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Note: The ¹H NMR spectra of alkyl cyclohexanes are often complex due to overlapping signals

of the cyclohexane ring protons.

Table 3: Characteristic Infrared (IR) Absorption Bands
(cm⁻¹)

Vibrational Mode
n-
Octylcyclohexane

Methylcyclohexane
[6]

n-
Butylcyclohexane

C-H Stretch (sp³ CH,

CH₂, CH₃)
~2850 - 2960 (strong) ~2850 - 2960 (strong) ~2850 - 2960 (strong)

CH₂ Bending

(Scissoring)
~1465 ~1450 ~1465

CH₃ Bending

(Asymmetric)
~1460 ~1460 ~1460

CH₃ Bending

(Symmetric)
~1378 ~1375 ~1378

Table 4: Major Fragments in Electron Ionization Mass
Spectrometry (m/z)

Compound Molecular Ion (M⁺) Base Peak Key Fragments

n-Octylcyclohexane 196 83
113 [M-C₆H₁₁]⁺, 97,

69, 55, 41

Methylcyclohexane[7] 98 83 69, 55, 41

n-Butylcyclohexane[8] 140 83 97 [M-C₃H₇]⁺, 55, 41

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

represent standard operating procedures for the analysis of small, non-polar organic

molecules.
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¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation:

Weigh approximately 5-20 mg of the analyte into a clean, dry vial.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.[9]

Instrument Parameters (Typical for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Proton-decoupled single pulse.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.
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Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift axis using the internal standard (TMS).

Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).[10]

Place a second salt plate on top of the first, gently pressing to form a thin liquid film

between the plates.[10]

Ensure there are no air bubbles in the film.

Instrument Parameters:

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.
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Correlate the observed bands with known vibrational frequencies of functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction:

For volatile liquids like alkyl cyclohexanes, direct injection via a heated probe or, more

commonly, introduction through a gas chromatograph (GC-MS) is employed.[11]

If using GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane

or hexane) is injected into the GC.

Ionization and Analysis:

The sample is vaporized and enters the ion source.

Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.[11]

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Data Interpretation:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern, identifying the base peak (the most abundant

fragment) and other significant fragment ions.

The fragmentation pattern provides structural information about the molecule.

Visualization of the Cross-Verification Workflow
The following diagram illustrates the logical workflow for the cross-verification of spectroscopic

data for a compound like n-octylcyclohexane.
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Sample Preparation
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Data Analysis & Verification
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Acquire 1H & 13C NMR Spectra Acquire FT-IR Spectrum Acquire EI-MS Spectrum

Analyze Chemical Shifts & Coupling Analyze Absorption Frequencies Analyze Molecular Ion & Fragmentation
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Confirm Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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